
5,6,7,8-Tetrahydronaphthalene-1,2-diamine
Vue d'ensemble
Description
5,6,7,8-Tetrahydronaphthalene-1,2-diamine (TDA) is a heterocyclic organic compound that is widely used in scientific research and industry. It has a molecular weight of 162.23 g/mol .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydronaphthalene-1,2-diamine consists of a naphthalene core with two amine groups attached at the 1 and 2 positions . The naphthalene core is fully saturated, making it a tetrahydronaphthalene .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydronaphthalene-1,2-diamine is a solid at room temperature . It has a boiling point of 110 °C/5 mmHg and a melting point of 34-38 °C . The compound has a refractive index of n20/D 1.590 (lit.) .Applications De Recherche Scientifique
Green Chemistry Applications
A study highlighted the use of 5,6,7,8-tetrahydronaphthalene-1,2-diamine in green chemistry. Researchers constructed derivatives of this compound using an eco-friendly approach involving mortar and pestle grinding. This process is significant for introducing multi-substituted benzenes and ensuring compatibility with bioactive molecules. Computational studies, including docking simulations and evaluation of drug-like properties, were integral to this research (Damera & Pagadala, 2023).
Drug Synthesis
In 2007, Büttner et al. developed a new building block for synthesizing silicon-based drugs using 5,6,7,8-tetrahydronaphthalene derivatives. This research demonstrated the high synthetic potential of these compounds, particularly in developing new syntheses for retinoid agonists like disila-bexarotene (Büttner et al., 2007).
Antimicrobial and Antitumor Activity
A 2021 study by Kadhim et al. synthesized derivatives of 5,6,7,8-tetrahydronaphthalene-1,2-diamine for antimicrobial evaluations. These compounds were tested against various bacterial strains, showcasing their potential in antimicrobial applications (Kadhim, Alani, & Hussein, 2021). Another research by Hamdy et al. (2013) explored the synthesis of 5,6,7,8-tetrahydronaphthalene derivatives for tumor inhibitory and antioxidant activities, revealing promising results against liver cancer cells (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Organic Synthesis and Atropisomerism
Drawanz et al. (2017) utilized 5,6,7,8-tetrahydronaphthalen-1-amine, a close derivative, in the synthesis of thiazolidinones and benzothiazepinones. They observed atropisomerism in these compounds and conducted detailed studies on their stability and conversion energies (Drawanz et al., 2017).
Chemical and Physical Properties
Research by Facey et al. (1996) on tetrahydronaphthalene derivatives, closely related to 5,6,7,8-tetrahydronaphthalene-1,2-diamine, investigated their solid-state disorder through NMR and X-ray crystallography. This study provided valuable insights into the dynamic disorder and molecular conformations of these compounds (Facey, Connolly, Bensimon, & Durst, 1996).
Propriétés
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h5-6H,1-4,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVSZSMGOKMTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271766 | |
| Record name | 5,6,7,8-Tetrahydro-1,2-naphthalenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydronaphthalene-1,2-diamine | |
CAS RN |
40300-80-9 | |
| Record name | 5,6,7,8-Tetrahydro-1,2-naphthalenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40300-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-1,2-naphthalenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




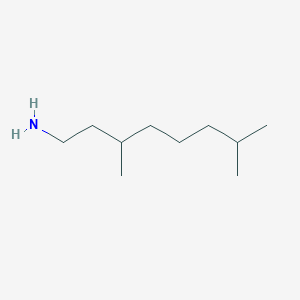

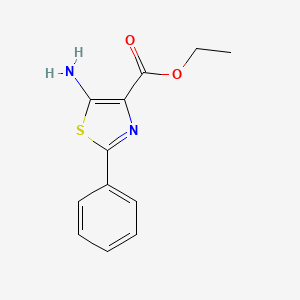
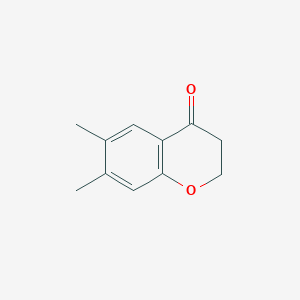

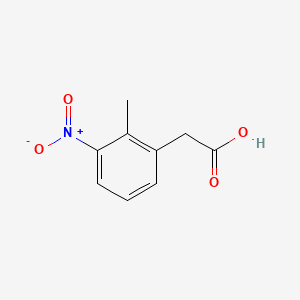
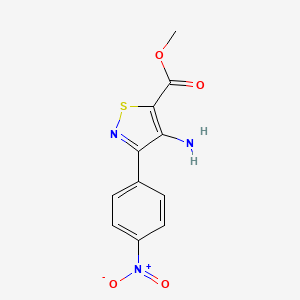
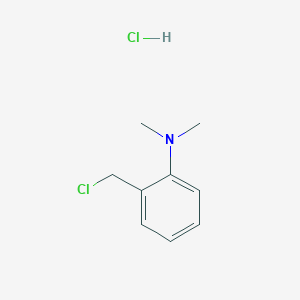
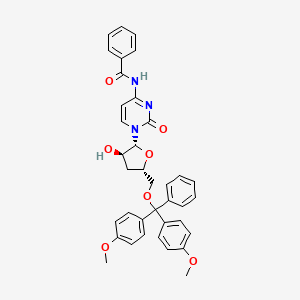
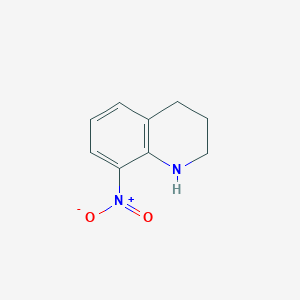
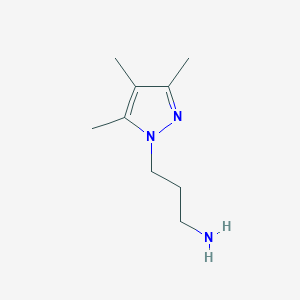

![[(3Ar,4R,5R,6aS)-4-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1355287.png)